Cas no 1370604-93-5 (6-Fluoro-3-phenylchroman-4-one)

6-Fluoro-3-phenylchroman-4-one 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-3-phenylchroman-4-one
- 6-Fluoro-3-phenyl-chroman-4-one
- BDBM50380175
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- インチ: 1S/C15H11FO2/c16-11-6-7-14-12(8-11)15(17)13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2
- InChIKey: XCIWPNWNQICFRM-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)C(C(C1C=CC=CC=1)CO2)=O
計算された属性
- せいみつぶんしりょう: 242.07430775 g/mol
- どういたいしつりょう: 242.07430775 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 242.24
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26.3
6-Fluoro-3-phenylchroman-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292328-1g |
6-Fluoro-3-phenylchroman-4-one |
1370604-93-5 | 97% | 1g |
$743 | 2022-06-13 | |
Chemenu | CM292328-1g |
6-Fluoro-3-phenylchroman-4-one |
1370604-93-5 | 97% | 1g |
$701 | 2021-06-17 |
6-Fluoro-3-phenylchroman-4-one 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
6-Fluoro-3-phenylchroman-4-oneに関する追加情報
6-Fluoro-3-phenylchroman-4-one: A Comprehensive Overview
6-Fluoro-3-phenylchroman-4-one, also known by its CAS number 1370604935, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the chromanone family, which has been extensively studied for its diverse biological activities and potential applications in drug discovery. The structure of 6-fluoro-3-phenylchroman-4-one consists of a chromanone core with a phenyl group at position 3 and a fluorine atom at position 6, making it a unique derivative with distinct chemical and biological properties.
The synthesis of 6-fluoro-3-phenylchroman-4-one involves advanced organic chemistry techniques, including Friedel-Crafts acylation and subsequent fluorination. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for its application in preclinical studies. Researchers have also explored the stereochemistry of this compound, revealing that the spatial arrangement of substituents significantly influences its pharmacokinetic properties.
In terms of biological activity, 6-fluoro-3-phenylchroman-4-one has shown promising results in various assays. For instance, it exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, recent findings suggest that this compound may have anti-cancer properties, particularly in targeting specific signaling pathways involved in tumor growth and metastasis. Preclinical studies using animal models have demonstrated its ability to suppress tumor progression without significant toxicity, making it a potential candidate for further development.
The pharmacokinetic profile of 6-fluoro-3-phenylchroman-4-one has been extensively evaluated, revealing favorable absorption and bioavailability. Studies indicate that the compound undergoes efficient metabolism via cytochrome P450 enzymes, with major metabolites identified through mass spectrometry. These findings are crucial for understanding its potential as an orally administered drug.
In conclusion, 6-fluoro-3 phenylchroman 4 one, or CAS number 1370604935, represents a valuable addition to the chromanone family with significant potential in drug discovery. Its unique structure, coupled with promising biological activities, positions it as a candidate for further exploration in therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimization strategies for clinical use.
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